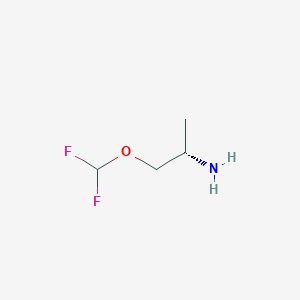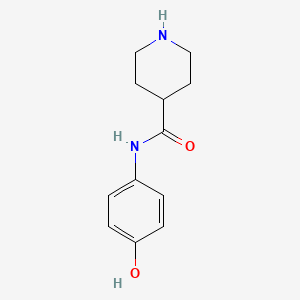![molecular formula C11H18N2O B13296536 2-Methyl-1-{[1-(pyridin-2-yl)ethyl]amino}propan-2-ol](/img/structure/B13296536.png)
2-Methyl-1-{[1-(pyridin-2-yl)ethyl]amino}propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-{[1-(pyridin-2-yl)ethyl]amino}propan-2-ol typically involves the reaction of 2-methylpropan-2-ol with a pyridine derivative under specific conditions. One common method involves the use of a palladium-catalyzed reaction, where the pyridine derivative is reacted with an alkyl halide in the presence of a palladium catalyst and a base . The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, which can improve the yield and purity of the final product . Additionally, the use of automated systems can help to reduce the risk of human error and increase the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-{[1-(pyridin-2-yl)ethyl]amino}propan-2-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group on the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-Methyl-1-{[1-(pyridin-2-yl)ethyl]amino}propan-2-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. Additionally, the compound can interact with receptors on cell surfaces, modulating signal transduction pathways and influencing cellular responses.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1-{[1-(pyridin-3-yl)ethyl]amino}propan-2-ol: This compound has a similar structure but with the pyridine ring substituted at the 3-position instead of the 2-position.
2-Methyl-1-{[1-(pyridin-4-yl)ethyl]amino}propan-2-ol: Similar to the previous compound, but with the pyridine ring substituted at the 4-position.
2-Methyl-1-{[1-(pyridin-2-yl)methyl]amino}propan-2-ol: This compound has a methyl group instead of an ethyl group attached to the pyridine ring.
Uniqueness
The uniqueness of 2-Methyl-1-{[1-(pyridin-2-yl)ethyl]amino}propan-2-ol lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the pyridine ring and the nature of the substituents can affect the compound’s ability to interact with molecular targets and undergo specific chemical reactions.
Properties
Molecular Formula |
C11H18N2O |
|---|---|
Molecular Weight |
194.27 g/mol |
IUPAC Name |
2-methyl-1-(1-pyridin-2-ylethylamino)propan-2-ol |
InChI |
InChI=1S/C11H18N2O/c1-9(13-8-11(2,3)14)10-6-4-5-7-12-10/h4-7,9,13-14H,8H2,1-3H3 |
InChI Key |
CNTHWSVNLQWCKW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=N1)NCC(C)(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Ethyl-2,6-dimethyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13296457.png)
![2-{[1-(5-bromothiophen-2-yl)ethyl]amino}-N,N-dimethylacetamide](/img/structure/B13296464.png)

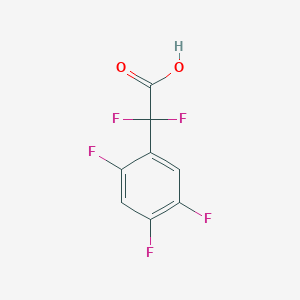
![4-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}pentan-1-ol](/img/structure/B13296472.png)
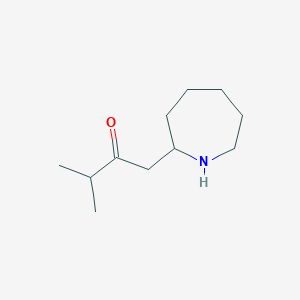
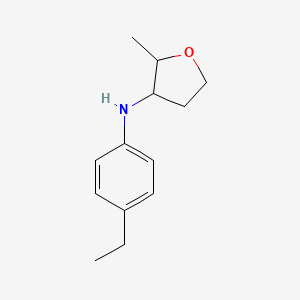
![3-{[(8-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]amino}propanoic acid](/img/structure/B13296500.png)
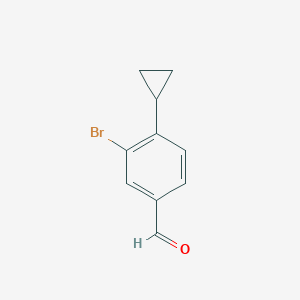
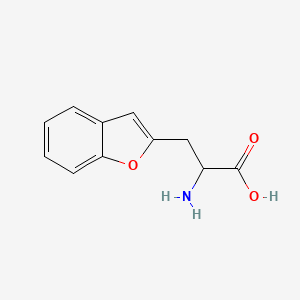
![1-Methyl-N-[(2-methylphenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B13296516.png)
